molecular formula C7H14ClNO2 B2522518 (1S,5R,6S,7R)-2-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride CAS No. 2418595-23-8

(1S,5R,6S,7R)-2-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride

Cat. No. B2522518
CAS RN: 2418595-23-8
M. Wt: 179.64
InChI Key: SNZSZXWGQWVHPZ-BZUDZRPRSA-N
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Description

This compound belongs to the class of organic compounds known as azabicyclo[3.2.1]octanes . These are organic compounds containing a bicyclic structure of a three-member ring fused to a cyclohexane, resulting in a total of eight atoms, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is based on a bicyclic system with a three-membered ring fused to a cyclohexane . It contains a total of 35 bonds; 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. In general, diols (compounds with two hydroxyl groups) can undergo a variety of reactions, including acting as nucleophiles and being oxidized to different carbonyl-containing functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of two hydroxyl groups in a molecule can significantly affect its solubility and reactivity .

Scientific Research Applications

Diastereoselective Synthesis

One significant application involves the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the Aza-Prins reaction, showcasing a pathway towards asymmetric synthesis of complex molecules (Mahía et al., 2017).

Supramolecular Chemistry

Research also delves into the supramolecular aggregation of hydroxycarboxylic acid derivatives, demonstrating how the conformation of hydroxymethyl groups influences the dimensionality of supramolecular structures via hydrogen bonding, providing insights into the role of molecular architecture in constructing one- or two-dimensional supramolecular assemblies (Foces-Foces et al., 2005).

Photocycloaddition Reactions

The intramolecular photocycloaddition of unsaturated isoquinuclidines to synthesize 2-azatetracyclo[4.0.0.(4,9)0(7,10)]decanes and 3-azatetracyclo[6.1.1.0.(2,7)0(5,9)]decanes represents another application, highlighting the chemical reactivity of azabicyclooctane derivatives under photochemical conditions to form thermally stable structures (Choi & White, 2004).

Host-Guest Chemistry

Additionally, studies on host-guest complexation of bicyclic azoalkanes by beta-cyclodextrin reveal the effects of substituent modifications on the kinetics and thermodynamics of complexation, offering a framework for understanding molecular recognition processes that are fundamental in developing drug delivery systems and sensors (Zhang et al., 2002).

Synthetic Routes to Natural Products

Furthermore, there's research on efficient synthetic routes towards natural products, such as the facile total synthesis of pheromones like frontalin and brevicomins through PtCl4 catalyzed hydroalkoxylation reaction, underscoring the chemical versatility of azabicyclooctane derivatives in synthesizing biologically active compounds (Lee et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions include avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

properties

IUPAC Name

(1S,5R,6S,7R)-2-azabicyclo[3.2.1]octane-6,7-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-6-4-1-2-8-5(3-4)7(6)10;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSZXWGQWVHPZ-BZUDZRPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1C(C2O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2C[C@@H]1[C@@H]([C@@H]2O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R,6S,7R)-2-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride

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